Methoxyacetic anhydride

Description

Historical Context of Anhydride (B1165640) Reagents in Organic Synthesis

Acid anhydrides are a class of organic compounds characterized by two acyl groups bonded to the same oxygen atom. longdom.org Their history in organic synthesis is rich, with acetic anhydride, first synthesized in 1852, being a prominent example. wikipedia.org Anhydrides are known for their reactivity, which makes them valuable in various chemical transformations. longdom.org They are generally more reactive than their corresponding carboxylic acids but less so than acid chlorides. uobasrah.edu.iq This reactivity profile allows them to be effective acylating agents, a property exploited in numerous industrial and laboratory-scale syntheses. longdom.org

The development of various anhydride reagents has been driven by the need for specific reactivity and properties. For instance, the synthesis of aspirin (B1665792) (acetylsalicylic acid) through the acetylation of salicylic (B10762653) acid using acetic anhydride is a classic and large-scale application of this class of reagents. longdom.org Similarly, the production of cellulose (B213188) acetate (B1210297) for photographic films and other materials relies on the acetylating power of acetic anhydride. wikipedia.org The versatility of anhydrides is further demonstrated by their use in the synthesis of esters, amides, and in reactions like the Perkin reaction for producing cinnamic acid. wikipedia.orglibretexts.org

Significance of Methoxyacetic Anhydride within Carboxylic Acid Derivative Chemistry

This compound holds a specific place within the family of carboxylic acid derivatives. Carboxylic acid derivatives are compounds in which the hydroxyl group of a carboxylic acid is replaced by another substituent. This category includes acid halides, esters, amides, and anhydrides. uobasrah.edu.iqlibretexts.org The reactivity of these derivatives towards nucleophilic acyl substitution is a key aspect of their chemistry. pdx.edu

This compound, with the chemical formula C6H10O5, is used as an esterification and acylation reagent in organic synthesis. chembk.com Its structure incorporates methoxy (B1213986) groups, which can influence its reactivity and solubility compared to simpler anhydrides like acetic anhydride. It is soluble in various organic solvents, making it a versatile reagent for different reaction conditions. chembk.com

One of the notable applications of this compound is in the determination of hydroxyl groups in organic compounds, where it has been suggested as a substitute for acetic anhydride. acs.orgacs.org It is also utilized as an intermediate in the synthesis of other chemical compounds, such as 5-Aza-2'-deoxycytidine. chemicalbook.com The presence of the methoxy group can impart unique properties to the resulting acylated products.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H10O5 |

| Molar Mass | 162.14 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 124-128 °C at 20 Torr |

| Water Solubility | Very Soluble |

Data sourced from ChemBK chembk.com

Research Trajectories and Future Directions in this compound Chemistry

The future of this compound chemistry is tied to the broader trends in organic synthesis and materials science. Research is ongoing to explore new applications and more efficient synthetic routes for this and other anhydrides.

One area of interest is the development of greener and more sustainable chemical processes. This includes the use of more environmentally friendly catalysts and solvents in reactions involving this compound. The parent compound, methoxyacetic acid, is seeing a trend towards more eco-friendly production methods. businessresearchinsights.com

Furthermore, the unique properties conferred by the methoxy group are being explored in the synthesis of novel functional materials. The global market for methoxyacetic acid, the precursor to the anhydride, is expanding, driven by its use in pharmaceuticals, agrochemicals, and polymer industries. businessresearchinsights.com This suggests a growing demand for its derivatives, including this compound, in various high-performance applications.

Research into the biological activities of compounds synthesized using this compound is also a potential future direction. The metabolite of methoxyethanol, methoxyacetic acid (MAA), has been shown to interact with nuclear receptors and inhibit histone deacetylase, indicating the potential for its derivatives to have biological effects. nih.govnih.gov These findings may spur further investigation into the synthesis of new bioactive molecules using this compound as a key building block.

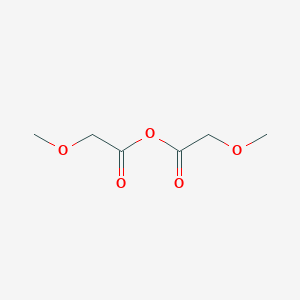

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-methoxyacetyl) 2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-9-3-5(7)11-6(8)4-10-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHFQQWAINXOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)OC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173159 | |

| Record name | Methoxyacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19500-95-9 | |

| Record name | Acetic acid, 2-methoxy-, anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19500-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyacetic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019500959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxyacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity Profiles of Methoxyacetic Anhydride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction type for carboxylic acid derivatives, including anhydrides. libretexts.orgmasterorganicchemistry.com This reaction involves the attack of a nucleophile on one of the carbonyl carbons of the anhydride (B1165640), leading to a tetrahedral intermediate. libretexts.orgvanderbilt.edu This intermediate then collapses, expelling a carboxylate as a leaving group and forming a new acyl compound. libretexts.orglibretexts.org

The general mechanism for nucleophilic acyl substitution of an anhydride proceeds in two main stages:

Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. vanderbilt.eduyoutube.com

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed by the elimination of a leaving group. In the case of an anhydride, the leaving group is a carboxylate anion, which is a relatively stable leaving group. libretexts.orgpearson.com

The reactivity of acid anhydrides is generally higher than that of esters and amides but lower than that of acid chlorides. vanderbilt.edu This reactivity is influenced by the stability of the leaving group; a more stable leaving group (weaker base) leads to a more reactive acylating agent. masterorganicchemistry.com

Methoxyacetic anhydride participates in a variety of specific acylation reactions, which are crucial in several synthetic applications.

In the solid-phase synthesis of oligonucleotides, a "capping" step is essential to block any unreacted 5'-hydroxyl groups on the growing DNA chain. atdbio.combiotage.co.jp This prevents the formation of deletion mutations in the final oligonucleotide sequence. biotage.co.jp While acetic anhydride is commonly used for this purpose, this compound can serve as a more labile capping reagent. oup.com

The mechanism involves the acylation of the free 5'-hydroxyl groups, rendering them inert to subsequent coupling reactions. atdbio.combiotage.co.jp This is a standard nucleophilic acyl substitution where the hydroxyl group of the nucleotide acts as the nucleophile, attacking the this compound. The reaction is typically carried out in the presence of a base like N-methylimidazole (NMI) and 2,6-lutidine in a solvent such as tetrahydrofuran (B95107) (THF). oup.com The base serves to activate the anhydride and neutralize the methoxyacetic acid byproduct. atdbio.combiotage.co.jp

This compound is employed to synthesize various methoxyacetyl derivatives. acs.org For instance, it can be used to prepare N-phenyl-N-methoxyacetyl-DL-alanine-methylester derivatives. googleapis.com The process can involve the acylation of a primary aromatic amine with this compound, followed by alkylation. googleapis.com The acylation of the primary amino group is generally more straightforward than that of a more sterically hindered secondary amine. googleapis.com

The formation of methoxyacetyl derivatives often involves the reaction of the anhydride with alcohols or phenols. acs.org

Table 1: Examples of Methoxyacetyl Derivatives Prepared from this compound

| Derivative Name | Reactant | Reference |

|---|---|---|

| Penta-(methoxyacetyl)-quercetin | Quercetin | acs.org |

| Methoxyacetylchalcone | Chalcone | acs.org |

Similar to other acid anhydrides, this compound reacts with a range of nucleophiles.

Alcohols: The reaction with alcohols yields esters and methoxyacetic acid as a byproduct. libretexts.orglibretexts.org This reaction is a classic example of nucleophilic acyl substitution and may be catalyzed by a weak base like pyridine. libretexts.orglibretexts.org The general steps involve the nucleophilic attack of the alcohol on the anhydride, followed by deprotonation (often by the base) and elimination of the carboxylate leaving group. libretexts.orglibretexts.org

Amines: Primary and secondary amines react with acid anhydrides to form amides. uobasrah.edu.iqlibretexts.org The amine acts as the nucleophile, attacking a carbonyl carbon of the anhydride. libretexts.org A subsequent deprotonation, often by a second equivalent of the amine, and elimination of the carboxylate leaving group yields the corresponding N-substituted methoxyacetamide. youtube.comlibretexts.org Amines are generally more nucleophilic than alcohols or water. uobasrah.edu.iq

Specific Reaction Pathways Involving this compound

Catalytic Roles and Mechanisms

While this compound itself is a reagent, the corresponding methoxyacetic acid can act as a catalytic mediator in certain reactions. For example, in the glycosylation of 1-hydroxy sugars, methoxyacetic acid, in conjunction with a Lewis acid like ytterbium(III) triflate, can facilitate the dehydrative coupling with various alcohols. researchgate.net The proposed mechanism involves the selective esterification of the 1-hydroxy sugar with methoxyacetic acid, which is then activated by the Lewis acid for the subsequent glycosylation. researchgate.net

Methoxyacetic Acid as a Catalytic Mediator (e.g., in Glycosylation)

Methoxyacetic acid has been identified as an effective catalytic mediator in glycosylation reactions, particularly in the dehydrative coupling of 1-hydroxy sugars with various alcohol acceptors. researchgate.net In these systems, methoxyacetic acid participates in a crucial esterification step. The reaction typically proceeds through the selective esterification of the 1-hydroxy sugar with methoxyacetic acid, even in the presence of the free alcohol that will act as the glycosyl acceptor. researchgate.net This in situ generation of a glycosyl methoxyacetate (B1198184) creates an active glycosyl donor which can then be promoted by a Lewis acid, such as a lanthanoid triflate, to react with the acceptor alcohol. researchgate.netnih.gov

This strategy has been successfully applied to the dehydrative glycosylation of 1-hydroxy sugars with a range of alcohols, including thiophenol, using a catalytic amount of ytterbium(III) triflate [Yb(OTf)₃] alongside methoxyacetic acid. researchgate.net The process yields the corresponding glycosides in good to excellent yields and, in some cases, with high stereoselectivity. researchgate.net The methoxyacetate group has proven useful due to its stability combined with its capacity for selective removal under specific conditions. nih.gov

Catalytic Glycosylation Mediated by Methoxyacetic Acid

| Catalyst System | Substrate (Donor Precursor) | Acceptor | Key Intermediate | Outcome |

|---|---|---|---|---|

| Yb(OTf)₃ / Methoxyacetic Acid | 1-Hydroxy Sugars | Alcohols, Thiophenol | Glycosyl Methoxyacetate | Good to excellent yields of glycosides. researchgate.net |

Tandem Catalysis Strategies Involving Methoxyacetic Acid Systems

Tandem catalysis involves multiple catalytic transformations in a single pot, which can increase efficiency and reduce waste by eliminating the need for isolation of intermediates. illinois.edu The glycosylation method employing methoxyacetic acid and Yb(OTf)₃ is a prime example of a tandem catalysis strategy. researchgate.net

The process integrates two distinct catalytic steps:

Esterification: The initial step is the selective esterification of the 1-hydroxy sugar with methoxyacetic acid to form the active glycosyl donor in situ. researchgate.net

Glycosylation: The newly formed glycosyl methoxyacetate is then activated by the Yb(OTf)₃ Lewis acid, which facilitates the glycosidic bond formation with the acceptor alcohol. researchgate.net

Tandem Catalytic Cycle for Methoxyacetic Acid-Mediated Glycosylation

| Step | Description | Catalyst/Mediator |

|---|---|---|

| 1 | In situ formation of the glycosyl donor from a 1-hydroxy sugar. | Methoxyacetic Acid researchgate.net |

| 2 | Lewis acid activation of the intermediate glycosyl methoxyacetate. | Ytterbium(III) triflate researchgate.net |

| 3 | Nucleophilic attack by the acceptor alcohol to form the glycosidic bond. | N/A |

| 4 | Release of the final glycoside product and regeneration of catalysts. | N/A |

Investigation of Transition States and Intermediates in Anhydride Reactions

The reactions of this compound, like other carboxylic anhydrides, generally proceed via a nucleophilic acyl substitution mechanism. libretexts.org Understanding the transition states and intermediates in these reactions is key to predicting their reactivity.

The generic mechanism involves the addition of a nucleophile (such as an alcohol, amine, or water) to one of the electrophilic carbonyl carbons of the anhydride. libretexts.orglibretexts.org This initial attack forms a transient, high-energy species known as a tetrahedral alkoxide intermediate. libretexts.org The stability and structure of this intermediate are critical to the reaction's progress. Following its formation, the carbonyl double bond reforms, leading to the expulsion of a carboxylate as the leaving group. libretexts.org

The structure of the transition state can be influenced by several factors, including the strength of the incoming nucleophile and the stability of the leaving group. iitd.ac.in For instance, studies on analogous ester reactions show that the sensitivity of the reaction rate to the basicity of the nucleophile and leaving group can provide insight into the charge distribution in the transition state. iitd.ac.in Theoretical methods, such as Density Functional Theory (DFT) calculations, and experimental techniques like kinetic isotope effect studies, are employed to probe the structures of these fleeting transition states and intermediates. nih.govresearchgate.net These investigations help to determine whether a mechanism is concerted or proceeds through a metastable tetrahedral intermediate. iitd.ac.in

Generalized Steps in Nucleophilic Acyl Substitution of an Anhydride

| Step | Description | Key Species |

|---|---|---|

| 1 | Nucleophilic Attack | The nucleophile adds to a carbonyl carbon. libretexts.org |

| 2 | Intermediate Formation | A tetrahedral alkoxide intermediate is formed. libretexts.org |

| 3 | Leaving Group Expulsion | The carbonyl group reforms, ejecting a carboxylate anion. libretexts.org |

| 4 | Proton Transfer (if needed) | A final deprotonation step yields the neutral product. libretexts.org |

Advanced Applications of Methoxyacetic Anhydride and Its Derivatives in Organic Synthesis

Role in Biologically Oriented Synthesis

The utility of methoxyacetic anhydride (B1165640) and its derivatives extends to the synthesis of complex biological molecules, including nucleic acids and carbohydrates.

Capping Reagents in Nucleic Acid Synthesis Technologies

In the solid-phase synthesis of oligonucleotides, particularly via the widely used phosphoramidite (B1245037) method, a "capping" step is crucial to prevent the formation of failure sequences. atdbio.comsigmaaldrich.com After each coupling cycle, a small percentage of the 5'-hydroxyl groups on the growing oligonucleotide chain may remain unreacted. thermofishersci.inwikipedia.org To block these unreacted sites from participating in subsequent coupling steps, a capping agent is introduced. atdbio.combiosearchtech.com This prevents the formation of oligonucleotides with internal deletions, known as (n-1) shortmers. wikipedia.org

While acetic anhydride is a common capping reagent, more labile capping agents like methoxyacetic anhydride are employed in specific applications. oup.comoup.com this compound effectively acetylates the unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation. atdbio.com The choice of capping reagent can be critical, especially when the synthesized oligonucleotide or the solid support linker requires milder cleavage conditions. oup.comoup.com

Table 1: Comparison of Capping Reagents in Oligonucleotide Synthesis

| Capping Reagent | Common Use | Lability | Reference |

| Acetic Anhydride | Standard phosphoramidite synthesis | Standard | thermofishersci.inwikipedia.orgbiosearchtech.com |

| This compound | When more labile capping is needed | More labile than acetic anhydride | oup.comoup.com |

| Phenoxyacetic Anhydride | Alternative labile capping agent | Labile | glenresearch.com |

| Chloroacetic Anhydride | Alternative labile capping agent | Labile | oup.comoup.com |

This table provides a simplified comparison of common capping reagents.

Glycosylation Reactions Facilitated by Methoxyacetic Acid Systems

Methoxyacetic acid and its derivatives play a significant role in glycosylation reactions, which are fundamental to the synthesis of oligosaccharides and glycoconjugates. Glycosyl methoxyacetates can act as glycosyl donors when activated by promoters like lanthanoid triflates. nih.govresearchgate.net

One strategy involves the dehydrative coupling of 1-hydroxy sugars with various alcohols in the presence of a catalytic amount of a lanthanide(III) triflate, such as ytterbium(III) triflate [Yb(OTf)3], and methoxyacetic acid. researchgate.net This reaction proceeds through the selective esterification of the 1-hydroxy sugar with methoxyacetic acid, forming a reactive intermediate that then couples with the alcohol acceptor. researchgate.net The effectiveness of different lanthanide triflates has been studied, with heavy lanthanide(III) salts like Tb(OTf)3, Ho(OTf)3, Tm(OTf)3, and Yb(OTf)3 showing high efficacy. researchgate.net

Furthermore, methoxyacetyl groups are used as protecting groups in carbohydrate chemistry. The methoxyacetate (B1198184) (MAc) group is stable under various conditions but can be selectively removed in the presence of other ester groups, making it a valuable tool in multistep syntheses. nih.govresearchgate.net In the synthesis of glycosylated analogs of natural products like fusidic acid, glycals can be protected with methoxyacetyl groups by reacting the deprotected glycal with methoxyacetic acid in the presence of dicyclohexylcarbodiimide (B1669883) and 4-(dimethylamino)pyridine. google.com

Functional Group Transformations and Derivatizations

This compound is also a key reagent in the derivatization and determination of functional groups, as well as in the construction of complex molecular architectures.

Acetylation and Methoxyacetylation Strategies for Hydroxyl Group Determination

The quantification of hydroxyl groups is a common analytical challenge in organic chemistry. Acetylation with an anhydride is a classic method for this determination. wikipedia.orgtajhizkala.ir this compound has been proposed as an alternative to acetic anhydride for the determination of hydroxyl groups. rsc.orgacs.org The reaction involves the conversion of the hydroxyl group to a methoxyacetyl derivative. rsc.org The amount of consumed anhydride or released acid can then be quantified to determine the original hydroxyl content.

This derivatization strategy is particularly useful in gas chromatography-mass spectrometry (GC-MS) analysis. Converting polar hydroxyl groups into less polar ester derivatives, such as methoxyacetates, improves their chromatographic behavior by increasing volatility and reducing interactions with the stationary phase. jfda-online.com This leads to better peak shapes and more reliable quantification. jfda-online.comresearchgate.net The fragmentation patterns of methoxyacetates in mass spectrometry can also provide structural information about the original alcohol. researchgate.net

Table 2: Derivatization Agents for Hydroxyl Group Analysis

| Derivatizing Agent | Resulting Derivative | Analytical Technique | Purpose | Reference |

| Acetic Anhydride | Acetate (B1210297) Ester | Titration, GC-MS | Quantification, Improved Chromatography | wikipedia.orgtajhizkala.irmdpi.com |

| This compound | Methoxyacetate Ester | Titration, GC-MS | Quantification, Improved Chromatography | rsc.orgacs.orgresearchgate.net |

| Fluoroalkyl Chloroformates | Fluoroalkyl Carbonate | GC-MS | High reaction rates, suitable for microextraction | nih.gov |

| Trimethylsilylating Reagents (e.g., BSTFA) | Trimethylsilyl Ether | GC-MS | Volatilization of polar analytes | nih.gov |

This table summarizes various reagents used for derivatizing hydroxyl groups for analytical purposes.

Synthesis of Complex Organic Molecules Utilizing this compound

This compound and its parent acid are utilized in the synthesis of complex organic molecules, including natural products and their analogs. For instance, in the synthesis of inhibitors of cyclooxygenase-1, methoxyacetic acid was used in an esterification reaction with a phenolic hydroxyl group, facilitated by dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP), to create the final product. nih.gov this compound can also be used to prepare intermediates, such as in the synthesis of 5-Aza-2'-deoxycytidine. chemicalbook.com

The methoxyacetate group's stability and selective removal conditions make it a useful protecting group in the intricate, multi-step syntheses required for complex targets. nih.govresearchgate.net

Coordination Chemistry and Materials Science Applications

The methoxyacetate ion, derived from methoxyacetic acid, can act as a ligand in coordination chemistry, forming complexes with various metal ions. Studies have shown that methoxyacetate forms complexes with cadmium(II) and lead(II). ias.ac.in It also forms complexes with copper(II), where the methoxyacetate ligand can create five-membered chelate rings. iucr.orgrsc.org The coordination mode can vary, with the ligand acting as monodentate or bridging. iucr.org

The interaction of methoxyacetate with rare-earth elements has also been investigated, although the methoxy (B1213986) group was found to contribute little to the chelate formation compared to other ligands. osti.gov In the solid state, potassium methoxyacetate tetrahydrate forms a nine-coordinate network structure. iucr.org These coordination compounds are of interest for understanding the behavior of more complex ether-containing carboxylates used as precursors for metal-oxide ceramics. iucr.org

Methoxyacetate Ligands in Metal-Organic Complexes

The methoxyacetate anion (CH₃OCH₂COO⁻), derived from methoxyacetic acid, serves as a versatile ligand in the construction of metal-organic complexes and coordination polymers. nih.gov Its coordination versatility arises from the presence of both a carboxylate group and an ether oxygen atom, allowing it to act as a bridging or chelating ligand. This flexibility enables the formation of diverse structural motifs, from simple mononuclear complexes to intricate polymeric networks. researchgate.netchemrxiv.org

The carboxylate group of the methoxyacetate ligand typically coordinates to metal ions in several modes: monodentate, bidentate (chelating), or bridging. The ether oxygen can also participate in coordination, leading to enhanced stability and structural complexity. This multi-dentate character allows methoxyacetate to function as a bi- and tridentate ligand, effectively linking metal centers. researchgate.net

A notable example is found in a manganese(II) methoxyacetate complex, [Mn(C₆O₆H₁₀)(H₂O)]n, where the methoxyacetate ligand demonstrates its ability to be both bi- and tridentate. researchgate.nettandfonline.com In this structure, the Mn(II) ion is six-coordinate, bonded to oxygen atoms from the methoxyacetate molecules and a water molecule. The equatorial positions around the manganese ion are occupied by four oxygen atoms from three different methoxyacetate ligands, while an oxygen from a methoxyacetate and a water molecule occupy the axial positions. researchgate.net This coordination scheme results in the formation of a polymeric chain. researchgate.nete3s-conferences.orge3s-conferences.org

Structural and Magnetic Characterization of Methoxyacetate Coordination Polymers

The structural and magnetic properties of coordination polymers are intrinsically linked to the nature of the metal ions and the bridging ligands. Methoxyacetate ligands, through their versatile coordination modes, facilitate the creation of polymers with interesting magnetic behaviors.

A prime example is the one-dimensional manganese(II) methoxyacetate coordination polymer, [Mn(C₆O₆H₁₀)(H₂O)]n. researchgate.nettandfonline.com Single-crystal X-ray diffraction analysis revealed that this complex crystallizes in the monoclinic space group P2₁/c. researchgate.net Each manganese ion is connected to neighboring manganese ions via carboxylate bridges from the methoxyacetate ligands, forming a polymeric chain. These 1-D chains are further organized into a 3-D network through hydrogen bonding involving the carboxyl groups and coordinated water molecules. researchgate.net

Magnetic susceptibility measurements performed on this manganese(II) methoxyacetate polymer indicated the presence of weak antiferromagnetic coupling between the adjacent Mn(II) centers through the carboxylate bridges. researchgate.net The magnetic exchange parameter (J) was determined to be -0.74 cm⁻¹, quantifying the strength of this interaction. This antiferromagnetic behavior is a common feature in carboxylate-bridged manganese(II) complexes. researchgate.nete3s-conferences.org

While detailed magnetic studies on a wide range of methoxyacetate-based coordination polymers are specific, comparisons can be drawn from other carboxylate-based systems. For instance, dinuclear copper(II) carboxylate complexes often exhibit strong antiferromagnetic coupling, a phenomenon heavily influenced by the geometry of the Cu₂(μ-O₂CR)₄ core. mdpi.com In a dinuclear copper(II) complex with trimethoxybenzoate ligands, which also feature ether functionalities, a strong antiferromagnetic interaction (2J = -272 cm⁻¹) was observed. mdpi.com Similarly, cobalt(II) and nickel(II) coordination polymers linked by various carboxylate ligands have been shown to exhibit a range of magnetic phenomena, including both ferromagnetic and antiferromagnetic interactions, depending on the specific coordination geometry and the resulting orbital overlap between metal centers. nih.govnih.govrsc.orgrsc.org

The structural parameters of these coordination polymers are key to understanding their magnetic properties. The distances between metal centers and the bond angles within the bridging units dictate the efficiency and nature of the magnetic superexchange pathways.

Table 1: Crystallographic Data for a Methoxyacetate Coordination Polymer

| Parameter | [Mn(C₆O₆H₁₀)(H₂O)]n researchgate.net |

| Formula | C₆H₁₂MnO₇ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9444(16) |

| b (Å) | 9.0802(18) |

| c (Å) | 13.142(3) |

| **β (°) ** | 93.53(3) |

| Volume (ų) | 946.2(3) |

| Z | 4 |

Table 2: Selected Magnetic Data for Carboxylate-Based Coordination Polymers

| Compound | Metal Ion | Magnetic Coupling | J Value (cm⁻¹) |

| [Mn(C₆O₆H₁₀)(H₂O)]n researchgate.net | Mn(II) | Weak Antiferromagnetic | -0.74 |

| [Cu₂(234-tmbz)₄(H₂O)₂] mdpi.com | Cu(II) | Antiferromagnetic | -136 (2J = -272) |

| [Co₂(HL)₂(μ₂-H₂O)(H₂O)₃]n nih.gov | Co(II) | Antiferromagnetic | Not specified |

Conclusion and Future Research Perspectives

Synthesis and Application Advancements of Methoxyacetic Anhydride (B1165640)

Methoxyacetic anhydride serves as a valuable reagent in organic synthesis, primarily as an acylating and esterification agent. chembk.com Its utility is evident in the synthesis of various esters, which have applications in the production of pharmaceuticals, fragrances, and coatings. chembk.com A common synthetic route to this compound involves the reaction of acetic anhydride with methanol (B129727) to produce methyl methoxyacetate (B1198184), which is then converted to the final product through a catalytic oxidation reaction. chembk.com

Recent advancements have focused on improving the efficiency and sustainability of its synthesis and expanding its applications. For instance, this compound is used as an intermediate in the synthesis of 5-Aza-2'-deoxycytidine, a molecule of interest in pharmaceutical research. chemicalbook.comfishersci.co.uk The development of more efficient manufacturing processes is making methoxyacetic acid and its derivatives, like the anhydride, more accessible and cost-effective, thereby increasing their competitiveness against other solvents and reagents. pmarketresearch.com

The growing demand for environmentally friendly solvents and chemical intermediates is also driving innovation in this area. pmarketresearch.com Methoxyacetic acid, the precursor to the anhydride, is considered a low-toxicity solvent, which aligns with the global trend towards greener chemistry. pmarketresearch.com Future research will likely continue to focus on developing bio-based production routes for methoxyacetic acid and its anhydride, further enhancing their sustainability profiles. pmarketresearch.com

Deeper Mechanistic Understanding of this compound Reactivity

The reactivity of this compound is characteristic of acid anhydrides, which are highly reactive towards nucleophiles. fiveable.melibretexts.org The core of its reactivity lies in the two electrophilic carbonyl carbons, which are readily attacked by a variety of nucleophiles. fiveable.me This reactivity is fundamental to its role as an acylating agent.

The general mechanism for reactions involving acid anhydrides is a nucleophilic acyl substitution. fiveable.melibretexts.org This process involves the attack of a nucleophile on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. fiveable.me This intermediate then collapses, expelling a carboxylate as a leaving group. fiveable.me

The rate and outcome of these reactions are influenced by several factors, including the nature of the nucleophile and the reaction conditions. For example, reactions with strong nucleophiles proceed readily, while weaker nucleophiles may require catalysis. libretexts.org The reactivity of this compound is slightly less than that of acid chlorides, which can be advantageous in controlling the selectivity of a reaction. libretexts.orgsaskoer.ca

Future research in this area will likely focus on a more detailed quantitative understanding of its reactivity. This could involve kinetic studies to determine rate constants for reactions with a wide range of nucleophiles, as well as computational studies to model the transition states and intermediates involved. A deeper mechanistic understanding will enable more precise control over its synthetic applications and could lead to the discovery of new and selective transformations.

Emerging Areas in this compound and Methoxyacetic Acid Research

While this compound is a key synthetic intermediate, research into its precursor, methoxyacetic acid, is revealing a broader range of potential applications. Methoxyacetic acid is an important intermediate in the chemical industry, used in the synthesis of pharmaceuticals, pesticides, and dyes. tmpjiateng.combusinessresearchinsights.com

One of the most significant emerging areas of research for methoxyacetic acid is in the field of oncology. Studies have shown that methoxyacetic acid can inhibit the growth of prostate cancer cells by inducing apoptosis and cell cycle arrest. nih.gov It acts as an inhibitor of histone deacetylases (HDACs), which are a class of enzymes that play a crucial role in gene regulation and are promising targets for cancer therapy. nih.gov These findings suggest that methoxyacetic acid could be a potential therapeutic agent for prostate cancer. nih.gov

Furthermore, the unique properties of methoxyacetic acid are being explored in materials science. It is used as a gelling agent, viscosity modifier, and stabilizer in various industrial applications, including the manufacturing of packaging materials, paints, and adhesives. tmpjiateng.comchemicalbook.com

The development of new catalytic systems for the synthesis of methoxyacetic acid is also an active area of research. For example, methods for the oxidation of 2-methoxyethanol (B45455) using heterogeneous platinum catalysts are being refined to improve yield and sustainability. justia.com

Future research will likely continue to explore the biological activities of methoxyacetic acid and its derivatives, potentially leading to the development of new therapeutic agents. Additionally, the unique solvent properties and reactivity of both methoxyacetic acid and its anhydride will likely lead to new applications in materials science and green chemistry.

Q & A

Q. What are the primary synthetic routes for methoxyacetic anhydride, and how can its purity be verified post-synthesis?

this compound is typically synthesized via the condensation of methoxyacetic acid using a dehydrating agent such as thionyl chloride or acetic anhydride. For example, in a documented procedure, methoxyacetic acid was treated with thionyl chloride at low temperatures (−15°C) in the presence of pyridine to yield this compound . Post-synthesis purification often involves distillation under reduced pressure (e.g., 2 mm Hg, boiling point 74–77°C). Purity verification methods include:

- Gas Chromatography (GC) : To assess residual solvents or unreacted starting materials.

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via characteristic peaks (e.g., methoxy protons at ~3.3 ppm, anhydride carbonyls at ~170–175 ppm) .

- Titration : Quantify active anhydride content by hydrolyzing with water and titrating liberated acetic acid .

Q. How is this compound used to determine hydroxyl groups in organic compounds?

this compound serves as an acylating agent to derivatize hydroxyl groups. The method involves:

Reaction : Treat the compound with excess this compound in pyridine at elevated temperatures (e.g., 80–100°C) to form methoxyacetyl esters.

Quantification : Hydrolyze unreacted anhydride, then measure methoxy groups via Zeisel’s method (iodometric titration) or modern techniques like GC-MS. The number of hydroxyl groups correlates with methoxy content .

- Key consideration : Steric hindrance or competing reactions (e.g., with amines) may require optimization of reaction time and temperature.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors, which can irritate respiratory pathways .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Spill Management : Absorb with inert materials (e.g., sand) and neutralize with sodium bicarbonate .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption and hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-mediated acylation of sterically hindered hydroxyl groups?

Steric hindrance (e.g., in polyphenols like quercetin) often reduces acylation efficiency. Strategies include:

- Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate acylation via nucleophilic catalysis.

- Solvent choice : Use polar aprotic solvents (e.g., DMF) to enhance reactant solubility.

- Temperature gradient : Start at low temperatures (0–5°C) to minimize side reactions, then gradually increase to 50–60°C .

- Validation : Monitor reaction progress via TLC or in situ FTIR to track carbonyl peak shifts.

Q. What analytical techniques resolve contradictions in hydroxyl group quantification using this compound?

Discrepancies may arise from incomplete acylation or side reactions. Mitigation approaches:

- Cross-validation : Compare results with alternative methods (e.g., silylation followed by GC-MS).

- Isotopic labeling : Use deuterated this compound to distinguish between natural and derivatized hydroxyl groups via mass spectrometry.

- Blank correction : Run parallel reactions without the analyte to account for background methoxy content .

Q. How does this compound compare to other acylating agents (e.g., acetic anhydride) in regioselective reactions?

this compound offers unique advantages:

- Regioselectivity : The methoxy group’s electron-donating effect enhances reactivity toward less nucleophilic hydroxyl groups (e.g., phenolic –OH over aliphatic –OH).

- Stability : Methoxyacetyl esters are more resistant to hydrolysis than acetyl esters, enabling longer reaction times without degradation .

- Case study : In flavonoid derivatization, this compound selectively acylated quercetin’s 3-OH group, whereas acetic anhydride reacted non-selectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.